Ro 04-6790 dihydrochloride
Description
Overview of Serotonin (B10506) Receptor Subtypes and Central Nervous System Function
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that influences a wide range of physiological and psychological processes within the central and peripheral nervous systems. en-journal.orgnih.gov Its effects are mediated through a diverse family of at least 14 distinct receptor subtypes, currently classified into seven families (5-HT1 to 5-HT7). en-journal.orgnih.gov These receptors are involved in regulating mood, sleep, appetite, pain perception, learning, memory, and emotion. tandfonline.comnih.gov Dysregulation of the serotonergic system has been implicated in a variety of neuropsychiatric conditions, including depression, anxiety, schizophrenia, and Alzheimer's disease. tandfonline.comnih.govmdpi.com The 5-HT2 receptor subtypes, for instance, are primarily located in the central nervous system and are involved in executive functions like attention by regulating neuronal excitability and synaptic plasticity in the cerebral cortex. csusb.edu
Discovery and Initial Characterization of the 5-HT6 Receptor
The 5-HT6 receptor is one of the more recently identified serotonin receptor subtypes, first cloned from rat striatal tissue in 1993. nih.govmdpi.comunav.edu The human counterpart was subsequently cloned in 1996 and shares a high degree of sequence homology (89%) with the rat receptor. en-journal.orgnih.govdrugbank.com This receptor is a G-protein-coupled receptor (GPCR) that is positively linked to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) upon activation. unav.edu
A key feature of the 5-HT6 receptor is its almost exclusive expression within the central nervous system, with no known functional isoforms. en-journal.orgnih.gov High densities of 5-HT6 receptors are found in brain regions critical for cognition and mood, such as the striatum, nucleus accumbens, olfactory tubercle, hippocampus, and cortex. en-journal.orgtandfonline.comnih.gov This specific localization has made it an attractive target for therapeutic intervention in CNS disorders. en-journal.orgnih.gov
Role of 5-HT6 Receptors in Cognitive Processes and Neurological Disorders
There is a growing body of evidence linking 5-HT6 receptors to higher cognitive functions, particularly memory. nih.gov Manipulation of 5-HT6 receptor activity has been shown to modulate the transmission of several key neurotransmitters involved in memory, including acetylcholine (B1216132) and glutamate (B1630785). nih.govnih.gov Blockade of these receptors has been demonstrated to increase cholinergic and glutamatergic activity. nih.gov
The involvement of 5-HT6 receptors in neurological and psychiatric disorders is an active area of research. anr.fr Polymorphisms in the 5-HT6 receptor gene have been associated with cognitive syndromes like dementia and schizophrenia. nih.gov Furthermore, the high affinity of many atypical antipsychotics and some antidepressants for the 5-HT6 receptor suggests its role in the pathophysiology of these conditions. en-journal.orgnih.gov Preclinical studies have shown that antagonists of the 5-HT6 receptor can improve cognitive performance in various animal models. tandfonline.com
Rationale for Targeting 5-HT6 Receptors in Drug Development
The unique characteristics of the 5-HT6 receptor make it a compelling target for drug development. mdpi.com Its exclusive localization in the brain minimizes the potential for peripheral side effects. en-journal.orgnih.gov The receptor's role in modulating cholinergic and glutamatergic systems, which are known to be impaired in conditions like Alzheimer's disease, provides a strong rationale for developing 5-HT6 receptor antagonists as cognitive enhancers. nih.govnih.gov
The compound Ro 04-6790, developed by Hoffmann-La Roche, is a potent and selective antagonist of the 5-HT6 receptor. wikipedia.org It exhibits high selectivity for this receptor with little to no affinity for other receptor types. wikipedia.orgmedchemexpress.com This selectivity makes it a valuable research tool for investigating the specific functions of the 5-HT6 receptor and a lead compound for the development of new therapeutics. wikipedia.orgnih.govnih.gov
Chemical Profile of Ro 04-6790 dihydrochloride (B599025)
| Property | Value |
| IUPAC Name | 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide dihydrochloride |
| Molecular Formula | C₁₂H₁₆N₆O₂S · 2HCl |
| Molecular Weight | 381.28 g/mol |
| CAS Number | 1197333-95-1 |
| Synonyms | Ro 04-6790; Ro04-6790; Ro-04-6790 |
Research Findings on Ro 04-6790 dihydrochloride
| Receptor | Species | Affinity (pKi) |
| 5-HT6 | Rat | 7.26 |
| 5-HT6 | Human | 7.35 |
Data sourced from MedChemExpress and British Journal of Pharmacology. medchemexpress.comnih.govmedchemexpress.com
Ro 04-6790 has been shown to be a competitive antagonist at both rat and human 5-HT6 receptors. nih.govmedchemexpress.com In functional assays, it does not exhibit agonist or inverse agonist activity. nih.gov The compound has demonstrated over 100-fold selectivity for the 5-HT6 receptor compared to a wide range of other receptors. medchemexpress.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S.2ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXXMSJHQHSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017563 | |
| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197333-95-1 | |
| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ro-04-6790 dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62FNF49JN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interactions of Ro 04 6790 Dihydrochloride
Potency and Selectivity of Ro 04-6790 Dihydrochloride (B599025) as a 5-HT6 Receptor Antagonist
Ro 04-6790 dihydrochloride demonstrates high potency and selectivity for the 5-HT6 receptor, distinguishing it as a valuable research compound. nih.goven-journal.org
In Vitro Binding Affinities (pKi values) in Human and Rat 5-HT6 Receptors
In vitro binding assays have quantified the high affinity of Ro 04-6790 for both human and rat 5-HT6 receptors. The compound exhibits a pKi value of 7.35 for the human 5-HT6 receptor and 7.26 for the rat 5-HT6 receptor. nih.govmedchemexpress.commedchemexpress.com These values underscore the compound's potent interaction with its target receptor across different species.
| Receptor | Species | pKi Value |
| 5-HT6 | Human | 7.35 nih.govmedchemexpress.com |
| 5-HT6 | Rat | 7.26 nih.govmedchemexpress.com |
Receptor Selectivity Profile Against Other Neurotransmitter Receptors and Ion Channels
A key characteristic of Ro 04-6790 is its high selectivity for the 5-HT6 receptor. nih.goven-journal.org Studies have shown that it has over 100-fold selectivity for the 5-HT6 receptor when compared to a wide range of other receptor binding sites. nih.govmedchemexpress.com Specifically, it was tested against a panel of 23 other receptors and showed minimal to no affinity. nih.govmedkoo.comcaymanchem.com This high degree of selectivity minimizes off-target effects, making it a precise tool for studying 5-HT6 receptor-mediated processes.
Functional Antagonism at 5-HT6 Receptors
Beyond its binding affinity, Ro 04-6790 acts as a functional antagonist at 5-HT6 receptors, effectively blocking the downstream signaling initiated by serotonin (B10506).
Inhibition of Serotonin-Induced Adenylyl Cyclase Activity
The 5-HT6 receptor is positively coupled to adenylyl cyclase, meaning its activation by serotonin leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.net Ro 04-6790 has been shown to inhibit this serotonin-induced increase in cAMP production in cells expressing human 5-HT6 receptors. medkoo.comcaymanchem.comif-pan.krakow.pl Functional studies have determined its pA2 value, a measure of antagonist potency, to be 6.75. nih.govmedkoo.comcaymanchem.com This demonstrates its ability to effectively block the functional response of the receptor to its natural ligand. Interestingly, Ro 04-6790 itself does not have a significant effect on the basal levels of cAMP, indicating it is not an agonist or an inverse agonist at this receptor. nih.gov
Competitive vs. Non-Competitive Antagonism Mechanisms
Research indicates that Ro 04-6790 acts as a competitive antagonist at 5-HT6 receptors. nih.govmedchemexpress.comscispace.com This means it binds to the same site on the receptor as the endogenous agonist, serotonin, thereby preventing serotonin from binding and activating the receptor. nih.gov This competitive mechanism is a crucial aspect of its pharmacological profile.
Exploration of Ancillary Pharmacological Activities of this compound
While Ro 04-6790 is primarily characterized by its potent and selective antagonism of the 5-HT6 receptor, its pharmacological profile appears to be highly specific with little to no reported affinity for other receptors. wikipedia.orgmedchemexpress.commedchemexpress.com This high selectivity is a defining feature of the compound.
Non-Competitive Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2) Antagonism
Current scientific literature extensively identifies Ro 04-6790 as a selective 5-HT6 receptor antagonist. Research highlights its high affinity for this specific serotonin receptor subtype, with a pKi of 7.35 for the human 5-HT6 receptor. Studies indicate that the compound has over 100-fold greater selectivity for the 5-HT6 receptor compared to a wide panel of other receptor binding sites, where its affinity is minimal (IC50 > 10 μM).
While the glutamatergic system is implicated in the downstream effects of 5-HT6 receptor blockade, evidence does not support the classification of Ro 04-6790 as a direct non-competitive antagonist of the metabotropic glutamate receptor 2 (mGlu2). The compound's pharmacological profile is consistently distinguished from molecules that are known to act as direct mGlu2 antagonists, such as Ro 64-5229. chembuyersguide.com Therefore, the effects of Ro 04-6790 on glutamatergic neurotransmission are considered to be secondary to its primary action at the 5-HT6 receptor.
Table 1: Receptor Binding Profile of Ro 04-6790
| Receptor | Action | Affinity (pKi) | Selectivity |
| Human 5-HT6 | Antagonist | 7.35 | High |
| Rat 5-HT6 | Antagonist | 7.26 | High |
| Other Receptors | No significant affinity | - | >100-fold selective for 5-HT6 |
Attenuation of N-Methyl-D-aspartate (NMDA) Receptor Hypofunction Effects
A significant area of research for Ro 04-6790 involves its ability to counteract the behavioral and cognitive deficits associated with N-Methyl-D-aspartate (NMDA) receptor hypofunction. This state is often experimentally induced using non-competitive NMDA receptor antagonists like MK-801 (dizocilpine) and phencyclidine (PCP), which produce effects in animal models that are relevant to symptoms of schizophrenia.
Studies have demonstrated that Ro 04-6790 can effectively attenuate these experimentally induced effects. nih.gov Research in rat models shows that Ro 04-6790 reverses hypermotility, ataxia, and certain stereotypies caused by MK-801. nih.gov Furthermore, the compound has been shown to antagonize the cognitive performance deficits induced by MK-801 in tasks such as the object recognition test. nih.gov
The mechanism behind this attenuation is believed to involve the enhancement of central glutamatergic neurotransmission, which is a downstream consequence of 5-HT6 receptor blockade. nih.gov Pre-treatment with MK-801 has been found to prevent the cognition-enhancing effects of Ro 04-6790, suggesting that the therapeutic action of the 5-HT6 antagonist is dependent on a functional glutamatergic system. nih.gov These findings indicate that while Ro 04-6790 does not bind directly to NMDA receptors, its primary action as a 5-HT6 antagonist initiates a cascade that helps normalize the disruptions caused by NMDA receptor hypofunction. nih.govnih.gov
Table 2: Summary of Ro 04-6790 Effects on MK-801-Induced Behaviors
| MK-801 Induced Effect | Effect of Ro 04-6790 Administration | Supporting Evidence |
| Hypermotility | Reversed | nih.gov |
| Ataxia | Reversed | nih.gov |
| Stereotypies | Alleviated | nih.gov |
| Cognitive Deficits (Object Recognition) | Antagonized / Reversed | nih.govnih.gov |
In Vivo Efficacy and Behavioral Neuropharmacology of Ro 04 6790 Dihydrochloride
Cognitive Enhancement and Nootropic Effects in Preclinical Models
Ro 04-6790 dihydrochloride (B599025) has been the subject of extensive preclinical research to evaluate its potential as a cognitive enhancer. Acting as a potent and selective antagonist for the 5-HT₆ serotonin (B10506) receptor, its effects have been observed in various animal models of learning and memory. wikipedia.org Studies indicate that by blocking these receptors, Ro 04-6790 can modulate cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes. nih.gov The compound has shown efficacy in reversing cognitive deficits induced by pharmacological agents and in enhancing memory retention in spatial and associative learning paradigms.
Reversal of Scopolamine-Induced Cognitive Deficits
Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, is widely used in preclinical research to induce transient cognitive impairments, particularly in memory, thereby mimicking certain aspects of cholinergic dysfunction. Ro 04-6790 has been consistently shown to counteract these deficits. wikipedia.orgsci-hub.se Research demonstrates that the compound can reverse the amnesic effects of scopolamine in various behavioral tasks, suggesting a functional interaction between the 5-HT₆ receptor and the cholinergic system. sci-hub.secore.ac.uk This reversal of cholinergic-induced deficits provides a key piece of evidence for the role of 5-HT₆ receptor antagonism in regulating cognitive function. nih.gov
The novel object discrimination or recognition task is a widely used behavioral assay to assess learning and memory in rodents. This task leverages the innate tendency of rodents to explore novel objects more than familiar ones. Scopolamine administration typically impairs this ability, causing the animals to spend nearly equal time with both novel and familiar objects.
Studies have demonstrated that Ro 04-6790 effectively reverses the scopolamine-induced deficit in this task. nih.govcaymanchem.com In experiments with rats, pretreatment with scopolamine significantly reduced their ability to discriminate between a novel and a familiar object. core.ac.uk However, when Ro 04-6790 was administered in conjunction with scopolamine, the rats' performance was restored, and they spent significantly more time exploring the novel object. core.ac.uk This indicates a recovery of recognition memory. core.ac.uk Interestingly, when administered alone, Ro 04-6790 had no significant effect on the performance of non-impaired rats in this specific task. core.ac.uknih.gov The compound's efficacy was specific to the cholinergic deficit, as it did not reverse memory impairment induced by the dopamine (B1211576) D₂ receptor antagonist, raclopride. core.ac.uknih.gov
| Treatment Group | Outcome | Significance |
|---|---|---|
| Control (Saline) | Rats showed a significant preference for the novel object. | Baseline Performance |
| Scopolamine | Rats showed no significant preference for the novel object, indicating impaired recognition memory. | p < 0.01 vs. Control |
| Ro 04-6790 + Scopolamine | Rats showed a significant preference for the novel object, similar to the control group. | p < 0.01 vs. Scopolamine |
| Ro 04-6790 (alone) | Rats showed normal preference for the novel object; no significant change from control. | Not significant vs. Control |
Beyond novel object discrimination, Ro 04-6790 has shown positive effects in other recognition memory paradigms where cognitive function is disrupted by scopolamine. These paradigms rely on the animal's ability to remember a previously encountered stimulus. The reversal of scopolamine-induced amnesia in these tasks further supports the hypothesis that 5-HT₆ receptor antagonists can enhance cognitive function by modulating the cholinergic system. sci-hub.secore.ac.uk Studies have shown that Ro 04-6790's ability to rescue scopolamine-impaired performance is a consistent finding across various experimental setups designed to test recognition memory. ethz.ch
Amelioration of Dizocilpine (B47880) (MK-801)-Induced Amnesia
Dizocilpine, also known as MK-801, is a non-competitive antagonist of the NMDA receptor, a type of glutamate (B1630785) receptor essential for synaptic plasticity and memory formation. wikipedia.org By blocking NMDA receptors, dizocilpine induces a state of amnesia and other cognitive disruptions that are used to model aspects of psychosis and glutamatergic hypofunction. wikipedia.orgwikipedia.org
Research has shown that Ro 04-6790 can attenuate the memory-impairing effects of dizocilpine. wikipedia.org In preclinical studies, Ro 04-6790 was found to partially or fully reverse the learning consolidation deficits caused by dizocilpine administration. unav.eduresearchgate.net This suggests that the cognitive-enhancing effects of Ro 04-6790 are not limited to reversing cholinergic deficits but also extend to mitigating impairments within the glutamatergic system. nih.gov
Impact on Spatial Learning and Memory (e.g., Morris Water Maze)
The Morris water maze is a classic behavioral test used to assess spatial learning and memory. It requires an animal to learn the location of a hidden platform in a pool of water using external spatial cues. Studies investigating the effect of Ro 04-6790 in this paradigm have yielded specific insights into its mechanism of action.
Research indicates that Ro 04-6790 does not significantly affect the acquisition phase of the Morris water maze task, meaning it doesn't make the animals learn the platform's location faster. nih.govcsusb.edu However, the compound has been shown to significantly enhance the retention or consolidation of the learned information. nih.govcsusb.edu In probe trials where the platform is removed, rats treated with Ro 04-6790 spent a significantly longer time searching in the quadrant where the platform was previously located compared to control animals. nih.gov This enhancement of memory retention suggests a specific role for the 5-HT₆ receptor in the consolidation of spatial memories. nih.gov
| Learning Phase | Effect of Ro 04-6790 | Interpretation |
|---|---|---|
| Acquisition | No significant effect on the rate of learning the platform location. | Does not appear to enhance the initial learning process. |
| Retention (Probe Trial) | Significantly increased time spent searching in the target quadrant. | Enhances the consolidation and retrieval of spatial memory. |
Modulation of Associative Learning and Memory (e.g., Pavlovian/Instrumental Autoshaping)
Associative learning involves forming a connection between two stimuli or between a behavior and a consequence. The Pavlovian/instrumental autoshaping task is a model used to study this form of learning and memory consolidation. In this paradigm, an animal learns to associate a conditioned stimulus (CS), such as a lever, with the delivery of an unconditioned stimulus (US), like a food reward.
Studies have shown that acute administration of Ro 04-6790 can improve memory consolidation in the autoshaping learning paradigm. doi.org This suggests that blocking 5-HT₆ receptors facilitates the processes involved in strengthening the memory trace of the learned association. nih.gov Furthermore, Ro 04-6790 was also effective in reversing deficits in this task when they were induced by scopolamine, reinforcing its role in modulating cholinergic-dependent memory processes. researchgate.net
Facilitation of Emotional Memory (e.g., Conditioned Emotion Response)
Research indicates that the 5-HT6 receptor antagonist Ro 04-6790 plays a role in the facilitation of emotional memory. Studies utilizing paradigms such as the passive avoidance test, which evaluates emotional memory, have demonstrated that 5-HT6 receptor antagonists, including Ro 04-6790, can improve recognition memory. frontiersin.org In an autoshaping associative learning task, Ro 04-6790 was found to improve learning consolidation. nih.gov This facilitatory effect on memory consolidation was determined to be specifically mediated by 5-HT6 receptors, as it was not affected by the blockade of 5-HT1A, 5-HT2A/2B/2C, 5-HT3, 5-HT4, or 5-HT7 receptors. nih.govresearchgate.net This suggests a specific role for 5-HT6 receptor antagonism in enhancing processes related to emotional learning and memory.
Table 1: Effect of Ro 04-6790 on Learning Consolidation This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Task | Effect of Ro 04-6790 | Receptor Specificity |
|---|---|---|
| Autoshaping Task | Improved learning consolidation | Specific to 5-HT6 receptors |
Modulation of Cholinergic Neurotransmission
The mechanism of action for the cognitive-enhancing effects of 5-HT6 receptor antagonists like Ro 04-6790 is believed to involve the modulation of several neurotransmitter systems, with a significant impact on cholinergic neurotransmission. oup.com
Selective 5-HT6 receptor antagonists have been shown to increase the efflux of acetylcholine (B1216132) in key brain regions associated with learning and memory, such as the prefrontal cortex and the hippocampus. nih.gov This enhancement of cholinergic activity is considered a key contributor to the pro-cognitive effects observed with compounds like Ro 04-6790. oup.com The modulation of cholinergic neurotransmission by 5-HT6 receptors suggests an indirect regulatory role, as these receptors are not believed to be located directly on cholinergic neurons. oup.comvcu.edu
Ro 04-6790 has demonstrated efficacy in counteracting cognitive deficits induced by muscarinic antagonists. It has been shown to reduce the amnesia caused by scopolamine, a muscarinic receptor antagonist known to impair memory. wikipedia.org In studies, the performance decrease in learning tasks induced by scopolamine was completely reversed by Ro 04-6790. nih.gov Conversely, certain behavioral effects induced by Ro 04-6790 can be influenced by cholinergic agents. For instance, a characteristic stretching behavior observed in rats following administration of Ro 04-6790 was reportedly abolished by pretreatment with muscarinic antagonists.
Table 2: Interaction of Ro 04-6790 with Muscarinic Antagonists This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Experimental Model | Muscarinic Antagonist | Effect of Ro 04-6790 |
|---|---|---|
| Scopolamine-induced amnesia | Scopolamine | Completely reversed memory deficits |
Investigations into Anticonvulsant Properties
The antagonism of the 5-HT6 receptor has been linked to potential anticonvulsant effects, suggesting a role for this receptor in the modulation of seizure activity.
In the Maximal Electroshock Seizure Threshold (MEST) test in rats, Ro 04-6790 produced a significant, albeit modest, elevation of the seizure threshold. nih.gov This effect, indicative of an anticonvulsant property, was observed across a range of doses. nih.govsigmaaldrich.com The maximum increase in seizure threshold was reported to be 46%. nih.gov These findings, along with similar results from other selective 5-HT6 receptor antagonists, suggest that the anticonvulsant properties are likely mediated through the blockade of 5-HT6 receptors. nih.govsigmaaldrich.com
Table 3: Anticonvulsant Profile of Ro 04-6790 in the MEST Test This is an interactive data table. You can sort and filter the data by clicking on the column headers.
| Test | Species | Effect | Maximum Elevation of Seizure Threshold |
|---|
Studies on Psychomotor Activity and Behavioral Syndromes
Administration of 5-HT6 receptor ligands has been associated with specific behavioral syndromes in animal models. While 5-HT6 receptor agonists have been noted to induce a syndrome of yawning, stretching, and chewing, antagonists like Ro 04-6790 have also been investigated for their distinct behavioral effects. vcu.edu A notable behavioral response induced by Ro 04-6790 in rats is a stretching syndrome. oup.com The expression of this particular behavior appears to be linked to the cholinergic system, as it was abolished by pretreatment with muscarinic antagonists.
Analysis of Rotational Behavior in Lesioned Rodent Models
The role of Ro 04-6790 in modulating cholinergic pathways has been further explored using unilaterally 6-hydroxydopamine (6-OHDA) lesioned rat models, a common method for studying motor asymmetry. if-pan.krakow.plnih.govcore.ac.uk In these models, Ro 04-6790 demonstrated a clear effect on rotational behavior induced by cholinergic antagonists. nih.govcore.ac.uk Specifically, the compound blocked scopolamine-induced ipsilateral rotations (turning toward the lesioned side). nih.govcore.ac.uk This finding supports the hypothesis that 5-HT6 receptor antagonists can modulate the cholinergic system. if-pan.krakow.plnih.gov
In contrast, Ro 04-6790 did not influence the contralateral rotations (turning away from the lesioned side) induced by the dopamine agonist apomorphine. core.ac.uk Similarly, it had no effect on rotational behaviors induced by L-Dopa or amphetamine. researchgate.net This selectivity further reinforces the compound's primary interaction with the cholinergic system over the dopaminergic system in this specific behavioral paradigm. core.ac.uk
Research on Reward Pathways and Addiction-Related Behaviors
Attenuation of Cue-Induced Cocaine-Seeking Behavior
Ro 04-6790 has been investigated for its potential role in modulating addiction-related behaviors, particularly the relapse to drug-seeking triggered by environmental cues. nih.govoup.com Research has shown that Ro 04-6790 significantly attenuates cue-induced cocaine-seeking behavior in rat models. nih.govoup.comcaymanchem.com In these studies, animals trained to self-administer cocaine and then put into withdrawal demonstrated a reduced tendency to seek the drug when presented with associated cues after being treated with Ro 04-6790. nih.govoup.com
Crucially, the compound was effective at doses that did not affect cocaine self-administration itself. nih.govoup.com This indicates that Ro 04-6790 specifically interferes with the secondary reinforcing properties of cocaine-associated stimuli, rather than the primary reinforcing effects of the drug or the general ability to perform the operant response. nih.govoup.com These findings suggest that the 5-HT6 receptor may be a valuable target for developing therapeutic interventions aimed at preventing relapse in cocaine addiction. nih.gov
Effects on Body Weight Regulation in Preclinical Models
Studies in preclinical models have demonstrated a role for Ro 04-6790 in the regulation of body weight and food intake. nih.govresearchgate.net Chronic administration of Ro 04-6790 to rats over a period of three days resulted in a reduction in body weight. nih.gov Acute administration of the compound also led to a dose-related decrease in food consumption in rats. nih.gov
Ro 04-6790 is one of several 5-HT6 receptor antagonists that have been shown to significantly reduce food intake and body weight in rodent models of obesity. researchgate.netmdpi.comfrontiersin.org The mechanism underlying this effect is believed to be an enhancement of satiety. researchgate.net These findings position 5-HT6 receptor antagonists as a potential area of research for developing novel anti-obesity treatments. nih.govresearchgate.netmdpi.com
Molecular and Cellular Mechanisms Underlying Ro 04 6790 Dihydrochloride Action
Anatomical Distribution and Expression of 5-HT6 Receptors in the Central Nervous System
The 5-HT6 receptor's unique localization within the CNS is a key feature that fuels research into its function and the therapeutic potential of its antagonists. mdpi.com Its expression is primarily restricted to brain regions associated with cognition, learning, memory, and mood. wikipedia.orgmdpi.comnih.gov
The distribution of 5-HT6 receptors throughout the brain is not uniform. In situ hybridization and radioligand-binding studies have revealed a distinct pattern of expression, with the highest densities found in specific areas. nih.gov
Striatum: The highest density of 5-HT6 receptors is consistently found in the striatum, including the caudate nucleus, putamen, and nucleus accumbens. wikipedia.orgnih.govnih.govresearchgate.net This dense expression suggests a significant role for the receptor in modulating motor control and reward pathways. wikipedia.orgresearchgate.net
Hippocampus: High levels of 5-HT6 receptor mRNA and protein are detected in the hippocampus, particularly in the dentate gyrus and the CA1, CA2, and CA3 regions. nih.govmdpi.com This localization supports the receptor's involvement in learning and memory processes. mdpi.comnih.gov
Cortex: The cerebral cortex, especially the frontal and entorhinal regions, shows a significant presence of 5-HT6 receptors. wikipedia.orgnih.gov This distribution points to a role in higher-order cognitive functions. wikipedia.org
Cerebellum: The molecular layer of the cerebellum also expresses 5-HT6 receptors, indicating a potential influence on motor coordination and learning. wikipedia.orgresearchgate.net
Other areas with notable, though lower, levels of expression include the olfactory tubercle and the amygdala. wikipedia.orgnih.gov
| Brain Region | Receptor Density Level | Associated Functions |
|---|---|---|
| Striatum (Caudate, Putamen, Nucleus Accumbens) | Very High | Motor Control, Reward, Cognition wikipedia.orgnih.govresearchgate.net |
| Hippocampus (Dentate Gyrus, CA1, CA2, CA3) | High | Learning, Memory nih.govmdpi.comnih.gov |
| Cortex (Frontal, Entorhinal) | High | Cognition, Emotionality wikipedia.orgnih.gov |
| Olfactory Tubercle | High | Olfaction, Reward wikipedia.orgnih.gov |
| Cerebellum (Molecular Layer) | Moderate | Motor Control wikipedia.orgresearchgate.net |
The 5-HT6 receptor is predominantly located on the primary cilium of neurons, a unique subcellular localization for a serotonin (B10506) receptor. nih.govmdpi.com Studies investigating the specific types of neurons that express 5-HT6 receptors have revealed a distinct profile:
GABAergic Neurons: There is extensive evidence for the localization of 5-HT6 receptors on GABAergic neurons. wikipedia.orgnih.gov Studies have demonstrated the co-localization of 5-HT6 receptors with glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, in the cerebral cortex and hippocampus. nih.govnih.gov It is suggested that these receptors are expressed on GABAergic medium spiny neurons of the striatum. nih.gov This localization implies that 5-HT6 receptors modulate neuronal activity primarily through an inhibitory system. wikipedia.org
Non-Cholinergic Neurons: Dual-labeling immunohistochemistry studies have shown little to no co-localization between 5-HT6 receptors and choline (B1196258) acetyltransferase, the enzyme for acetylcholine (B1216132) synthesis. nih.gov This indicates that 5-HT6 receptors are not significantly located on cholinergic neurons. nih.gov
Non-Serotonergic, Non-Dopaminergic Neurons: The receptor is postsynaptic and not located on serotonin-producing neurons themselves. Similarly, while 5-HT6 receptor antagonism can modulate dopamine (B1211576) release, the receptors are not primarily located on dopaminergic neurons. wikipedia.org
Ligand-Receptor Interaction Dynamics and Molecular Modeling
The interaction between Ro 04-6790 and the 5-HT6 receptor has been investigated through molecular modeling and docking studies to understand the structural basis of its binding affinity and selectivity.
Molecular docking studies have been employed to simulate the binding of Ro 04-6790 to homology models of the human 5-HT6 receptor. nih.gov These computational models, often based on the crystal structure of related G protein-coupled receptors (GPCRs) like bovine rhodopsin, help to predict the binding orientation and conformation of the ligand within the receptor's binding pocket. nih.gov Studies examining the docking of various antagonists, including Ro 04-6790, have been conducted to explain differences in affinity across species (e.g., human vs. mouse receptors). nih.gov These models suggest that the indolic nucleus of tryptamine-related ligands, and by extension the core structures of antagonists like Ro 04-6790, situate within an aromatic and hydrophobic pocket formed by several key amino acid residues. nih.gov
Through docking studies and site-directed mutagenesis, researchers have identified several amino acid residues within the transmembrane domains of the 5-HT6 receptor that are critical for antagonist binding. nih.gov These residues form an aromatic/hydrophobic binding region. For antagonists like Ro 04-6790, interactions with these residues are crucial for high-affinity binding. nih.gov
Key residues implicated in the binding of various 5-HT6 antagonists include:
Aspartate (Asp) 106 (in transmembrane helix 3): This residue is crucial for the binding of the basic amine group present in serotonin and many of its antagonists. nih.gov
Valine (Val) 107 (in transmembrane helix 3): Contributes to the hydrophobic pocket. nih.gov
Phenylalanine (Phe) 188 (in transmembrane helix 5): Involved in aromatic/hydrophobic interactions. nih.gov
Alanine (Ala) 192 (in transmembrane helix 5): Part of the hydrophobic binding region. nih.gov
Threonine (Thr) 196 (in transmembrane helix 5): May interact with hydroxyl or methoxy (B1213986) groups on ligands. nih.gov
Tryptophan (Trp) 281 (in transmembrane helix 6): Implicated in π-π stacking interactions. nih.gov
Phenylalanine (Phe) 284 (in transmembrane helix 6): Involved in π-π stacking interactions. nih.gov
Phenylalanine (Phe) 285 (in transmembrane helix 6): Contributes to both π-π and hydrophobic interactions. nih.gov
Phenylalanine (Phe) 302 (in transmembrane helix 7): Participates in π-π stacking interactions. nih.gov
| Amino Acid Residue | Location (Transmembrane Helix) | Potential Interaction Type |
|---|---|---|
| Asp106 | TM3 | Ionic interaction with ligand amine group nih.gov |
| Val107 | TM3 | Hydrophobic interaction nih.gov |
| Phe188 | TM5 | Aromatic/Hydrophobic interaction nih.gov |
| Trp281 | TM6 | π-π stacking nih.gov |
| Phe284 | TM6 | π-π stacking nih.gov |
| Phe285 | TM6 | π-π stacking / Hydrophobic interaction nih.gov |
| Phe302 | TM7 | π-π stacking nih.gov |
Intracellular Signaling Pathways Modulated by 5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G protein-coupled receptor that canonically couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgmdpi.com Antagonism of this receptor by compounds such as Ro 04-6790 blocks this primary signaling cascade. However, the downstream effects of this blockade are complex and involve the modulation of multiple neurotransmitter systems and other signaling pathways.
Blockade of 5-HT6 receptors has been shown to:
Increase Cholinergic and Glutamatergic Neurotransmission: A key consequence of 5-HT6 receptor antagonism is the enhancement of acetylcholine and glutamate (B1630785) levels in brain regions like the frontal cortex and hippocampus. wikipedia.orgen-journal.org This is thought to occur via the disinhibition of GABAergic interneurons that normally suppress cholinergic and glutamatergic neuron activity. nih.govnih.gov
Facilitate Dopamine and Norepinephrine Release: Antagonism can also lead to an increase in the release of dopamine and norepinephrine, particularly in the frontal cortex. wikipedia.orgmdpi.com
Modulate Other Kinase Pathways: Beyond the canonical Gs/cAMP pathway, the 5-HT6 receptor interacts with several other signaling proteins. mdpi.com Antagonism of the receptor can therefore influence these pathways, including:
Fyn Kinase: This non-receptor tyrosine kinase interacts with the 5-HT6 receptor, and this interaction is linked to the modulation of ERK1/2 activity. nih.goven-journal.org
Mammalian Target of Rapamycin (mTOR): The 5-HT6 receptor can influence the mTOR pathway, which is critical for synaptic plasticity and memory consolidation. mdpi.comnih.govnih.gov
Jun Activation Domain-Binding Protein 1 (Jab1): This protein is another interaction partner of the 5-HT6 receptor, linking it to transcriptional regulation. mdpi.comnih.gov
By blocking the constitutive and agonist-induced activity of the 5-HT6 receptor, Ro 04-6790 dihydrochloride (B599025) influences a network of signaling events that ultimately alter the balance of key neurotransmitter systems involved in cognition and other CNS functions.
Regulation of Cyclic AMP Production
The 5-HT6 receptor is canonically coupled to a Gs protein, which stimulates the activity of adenylyl cyclase, leading to an increase in the production of the second messenger, cyclic adenosine monophosphate (cAMP). en-journal.org As a selective 5-HT6 receptor antagonist, Ro 04-6790 competitively blocks the binding of the endogenous agonist serotonin (5-HT) to this receptor, thereby inhibiting the downstream signaling cascade that leads to cAMP accumulation. caymanchem.comnih.gov
In vitro studies have consistently demonstrated this inhibitory effect. For instance, in HeLa cells engineered to express human 5-HT6 receptors, Ro 04-6790 effectively inhibits the production of cAMP that is typically induced by serotonin. caymanchem.com Research using HEK-293F cells stably transfected with the rat 5-HT6 receptor further detailed this antagonistic action. In these cells, Ro 04-6790 dose-dependently blocked 5-HT-mediated cAMP formation. nih.gov Some studies also suggest that Ro 04-6790 may act as an inverse agonist, meaning it can reduce the basal level of receptor activity even in the absence of an agonist, though it has also been reported to have no effect on basal cAMP levels in other experimental setups. nih.gov
The table below summarizes the findings on the antagonist activity of Ro 04-6790 on cAMP production.
| Cell Line | Receptor Type | Agonist | Effect of Ro 04-6790 | pA2 Value | Reference |
| HeLa | Human 5-HT6 | Serotonin (5-HT) | Inhibition of cAMP production | 6.75 | caymanchem.com |
| HEK-293F | Rat 5-HT6 | Serotonin (5-HT) | Dose-dependent blockade of cAMP formation | 7.89 ± 0.10 | nih.gov |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Influence on Extracellular Signal-Regulated Kinase (ERK1/2) Activity
The signaling pathways associated with the 5-HT6 receptor extend beyond cAMP regulation and include the modulation of the extracellular signal-regulated kinase (ERK1/2) pathway, which is crucial for synaptic plasticity and memory. nih.goven-journal.org Activation of the 5-HT6 receptor has been shown to stimulate ERK1/2 activity through a pathway dependent on the Fyn tyrosine kinase and Protein Kinase A (PKA). nih.goven-journal.orgoup.com
As an antagonist, Ro 04-6790 is expected to prevent the activation of this pathway by blocking the initial receptor stimulation. The interaction between the 5-HT6 receptor and the Fyn-tyrosine kinase is a key element in this process, which can subsequently lead to the activation of ERK1/2. oup.com By blocking the 5-HT6 receptor, Ro 04-6790 indirectly inhibits this downstream signaling, which may contribute to its effects on cognitive processes. unav.edu The modulation of the ERK1/2 pathway represents a significant mechanism through which 5-HT6 receptor ligands can influence neuronal function.
Cross-Talk with Other Neurotransmitter Systems at the Molecular Level
The function of Ro 04-6790 is not limited to its direct effects on serotonergic signaling pathways. The 5-HT6 receptor is known to modulate the activity of other critical neurotransmitter systems, and its blockade by Ro 04-6790 results in significant cross-talk, particularly with the glutamatergic and cholinergic systems. nih.gov
Serotonergic-Glutamatergic System Interactions
There is substantial evidence indicating that 5-HT6 receptor antagonists, including Ro 04-6790, can modulate glutamatergic neurotransmission. nih.govcsusb.edu This interaction is considered a key mechanism for the cognitive-enhancing effects observed with these compounds. unav.edu Blockade of 5-HT6 receptors has been shown to increase glutamate release in brain regions such as the prefrontal cortex and hippocampus. nih.govcsusb.edu
This modulation is functionally significant. For example, Ro 04-6790 can reverse cognitive deficits induced by NMDA receptor antagonists like dizocilpine (B47880) (MK-801). unav.edunih.gov This suggests that by blocking 5-HT6 receptors, Ro 04-6790 can counteract impairments in the glutamatergic system, which is vital for learning and memory. nih.gov The prevailing hypothesis is that 5-HT6 receptors are located on GABAergic interneurons, and their blockade leads to a disinhibition of glutamatergic and cholinergic neurons. en-journal.orgunav.edu
Cholinergic System Modulation
A well-documented effect of Ro 04-6790 is its ability to modulate the central cholinergic system. core.ac.ukdoi.org Microdialysis studies in rats have demonstrated that administration of Ro 04-6790 can lead to elevated levels of acetylcholine in the hippocampus and frontal cortex. core.ac.ukdoi.org This increase in cholinergic tone is believed to underlie some of the compound's pro-cognitive effects. core.ac.uk
Behavioral studies support this molecular interaction. The characteristic stretching behavior induced by Ro 04-6790 in rats can be blocked by muscarinic receptor antagonists such as atropine (B194438) and scopolamine (B1681570), but not by dopamine antagonists like haloperidol, pointing to a specific interaction with the cholinergic system. core.ac.ukdoi.org Furthermore, Ro 04-6790 has been shown to effectively reverse memory deficits induced by the muscarinic antagonist scopolamine in animal models of recognition memory. caymanchem.comcore.ac.ukdoi.org This reversal of a cholinergic-induced deficit provides strong evidence for a functional link between 5-HT6 receptor antagonism and the enhancement of cholinergic neurotransmission. core.ac.uk
The table below summarizes the neurochemical effects of Ro 04-6790 on neurotransmitter systems.
| Neurotransmitter System | Brain Region | Effect of Ro 04-6790 | Reference |
| Cholinergic | Hippocampus, Frontal Cortex | Increased Acetylcholine Levels | core.ac.ukdoi.org |
| Glutamatergic | Prefrontal Cortex, Hippocampus | Increased Glutamate Levels (inferred from antagonist studies) | nih.govcsusb.edu |
Comparative Pharmacological and Methodological Aspects of Ro 04 6790 Dihydrochloride Research
Comparison with Other Selective 5-HT6 Receptor Antagonists
Ro 04-6790, chemically identified as 4-amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzene sulphonamide, is part of a class of arylsulfonamide compounds that exhibit high affinity for the 5-HT6 receptor. nih.govnih.govnih.gov A very close structural analogue is Ro 63-0563, or 4-amino-N-(2,6-bis-methylamino-pyridin-4-yl)-benzene sulfonamide. researchgate.netresearchgate.netnih.gov The primary structural difference between these two molecules is the central heterocyclic ring: a pyrimidine (B1678525) ring in Ro 04-6790 and a pyridine (B92270) ring in Ro 63-0563. researchgate.net
In contrast, SB-271046 represents a chemically distinct class of 5-HT6 receptor antagonists. nih.gov Its structure, 5-Chloro-3-methyl-benzo[b]thiophene-2-sulphonic acid (4-methoxy-3-piperazin-1-yl-phenyl)-amide, features a benzothiophene (B83047) sulphonamide core. nih.govwikipedia.org Despite these structural differences, all three compounds function as potent and selective antagonists at the 5-HT6 receptor, making them valuable for comparative studies. nih.govnih.gov
While Ro 04-6790 and its related compounds are all selective 5-HT6 receptor antagonists, they exhibit notable differences in their potency and efficacy. Potency is often measured by the pKi value, which indicates binding affinity. SB-271046 generally shows the highest affinity for both human and rat 5-HT6 receptors, followed by Ro 63-0563, and then Ro 04-6790. nih.govnih.govnih.govmedchemexpress.com
In terms of selectivity, all three compounds demonstrate a high degree of specificity for the 5-HT6 receptor over other receptor types. Ro 04-6790 is reported to be over 100-fold selective against 23 other receptors, while Ro 63-0563 shows over 100-fold selectivity against 69 other sites. nih.govnih.govnih.gov SB-271046 displays an even higher selectivity profile, being over 200-fold more selective for the 5-HT6 receptor compared to 55 other receptors and ion channels. nih.govmedchemexpress.com
The efficacy profile of these compounds has been a subject of detailed investigation. Functional studies have characterized both Ro 04-6790 and Ro 63-0563 as competitive antagonists, as they inhibit 5-HT-induced cyclic AMP (cAMP) accumulation without affecting basal cAMP levels, suggesting they are neither agonists nor inverse agonists. nih.govnih.gov However, other research suggests that Ro 04-6790 and SB-271046 may possess some inverse agonist properties. nih.gov SB-271046 has been clearly demonstrated to act as a competitive antagonist of 5-HT-induced adenylyl cyclase stimulation. nih.govmedchemexpress.com
| Compound | pKi at Human 5-HT6 Receptor | pKi at Rat 5-HT6 Receptor | Selectivity |
|---|---|---|---|
| Ro 04-6790 | 7.26 | 7.35 | >100-fold over 23 other receptors |
| Ro 63-0563 | 7.91 | 7.83 | >100-fold over 69 other receptors |
| SB-271046 | 8.92 - 9.09 | 9.02 | >200-fold over 55 other receptors |
Comparative Analysis with 5-HT6 Receptor Agonists
A particularly intriguing area of 5-HT6 receptor research is the observation that both receptor antagonists, like Ro 04-6790, and receptor agonists can produce similar or "convergent" effects in various behavioral models. nih.goven-journal.org This paradoxical phenomenon challenges a simple agonist-antagonist relationship and suggests a more complex regulatory role for the 5-HT6 receptor system.
For instance, studies on cognitive function have shown that both 5-HT6 antagonists (including Ro 04-6790 and SB-271046) and 5-HT6 agonists can improve performance in learning and memory tasks. frontiersin.org Specifically, both classes of compounds have been found to enhance recognition memory and can reverse cognitive deficits induced by cholinergic or glutamatergic antagonists like scopolamine (B1681570) and MK-801. frontiersin.orgnih.gov Similarly, in animal models relevant to depression and anxiety, both agonists and antagonists have been reported to produce antidepressant- and anxiolytic-like effects. nih.goven-journal.org These findings suggest that the ultimate behavioral outcome of modulating the 5-HT6 receptor may depend on the specific neuronal circuits and brain regions involved, as well as the baseline state of these systems.
Utilization as a Research Tool in 5-HT6 Receptor Characterization
Ro 04-6790 and its analogues are considered invaluable pharmacological tools for the in vitro and in vivo characterization of 5-HT6 receptors. nih.govnih.govwikipedia.org Their high affinity and selectivity allow for precise investigation of receptor distribution, density, and function.
Radioligand binding assays are fundamental for studying receptor pharmacology, and selective ligands are essential for these techniques. While initial characterization of Ro 04-6790's binding affinity was performed using non-selective radioligands like [3H]-LSD, the development of selective radiolabeled antagonists has greatly advanced the field. nih.govnih.gov
Notably, [3H]Ro 63-0563, a close structural analogue of Ro 04-6790, was the first selective radioligand developed for the 5-HT6 receptor. researchgate.netnih.govdoi.org Its use has enabled detailed characterization of 5-HT6 receptor binding sites in various tissues and species. researchgate.netnih.gov In these assays, unlabeled ligands like Ro 04-6790 are used as competitors to displace the radioligand from the receptor. By measuring the concentration of the unlabeled ligand required to inhibit radioligand binding, researchers can determine the binding affinities (Ki values) of a wide range of compounds. This methodology has been crucial for establishing the pharmacological profile of the 5-HT6 receptor and for screening new potential ligands. researchgate.netnih.govdoi.org
| Compound | pKi Value |
|---|---|
| SB-271046 | 9.02 |
| Ro 63-0563 | 7.83 |
| Ro 04-6790 | 7.35 |
| Clozapine | ~7.8 |
| 5-HT (Serotonin) | ~6.5 |
Complementary Use with Antisense Oligonucleotide Approaches
Prior to the development of selective 5-HT6 receptor antagonists like Ro 04-6790, researchers utilized antisense oligonucleotides to investigate the in vivo functions of the 5-HT6 receptor. nih.gov This technique involves the intracerebroventricular (i.c.v.) administration of specific antisense oligonucleotides to reduce the expression of 5-HT6 receptors in the central nervous system. nih.gov The subsequent availability of Ro 04-6790 provided a critical pharmacological tool to validate and expand upon the findings from these initial genetic knockdown studies.
The administration of Ro 04-6790 was shown to elicit behavioral and physiological effects that were consistent with those observed following antisense oligonucleotide treatment. For instance, both i.c.v. infusion of 5-HT6 receptor antisense oligonucleotides and systemic administration of antagonists like Ro 04-6790 were found to induce a specific behavioral syndrome in rats, most notably stretching. nih.govdoi.org This concordance between the genetic and pharmacological approaches provided stronger evidence for the direct involvement of the 5-HT6 receptor in modulating these behaviors. doi.org
Similarly, studies investigating the role of the 5-HT6 receptor in appetite and weight regulation demonstrated a parallel between the two methodologies. researchgate.netresearchgate.net Research showed that injections of antisense oligonucleotides complementary to the rat 5-HT6 receptor resulted in a significant decrease in food intake and body weight in rodents. researchgate.netresearchgate.net Subsequently, administration of small molecule 5-HT6 receptor antagonists, including Ro 04-6790, was also found to reduce food consumption and body weight in animal models. researchgate.net This complementary evidence strengthened the hypothesis that blockade of the 5-HT6 receptor is a key mechanism in these effects.
| Observed Effect | Antisense Oligonucleotide Approach | Pharmacological Antagonism (with Ro 04-6790) | Reference |
|---|---|---|---|
| Induction of Stretching Behavior | ✓ | ✓ | nih.govdoi.org |
| Reduction in Food Intake | ✓ | ✓ | researchgate.net |
| Decrease in Body Weight | ✓ | ✓ | researchgate.netresearchgate.net |
Species-Specific Differences in 5-HT6 Receptor Pharmacology and Ligand Affinity
Significant species-specific differences have been identified in the pharmacology of the 5-HT6 receptor, which has critical implications for the use of ligands such as Ro 04-6790 in preclinical research. nih.gov While there is significant sequence homology between human, rat, and mouse 5-HT6 receptors, the pharmacological profile of the mouse receptor is markedly different from that of the rat and human receptors. nih.govresearchgate.net
Ro 04-6790 acts as a potent and selective antagonist at human and rat 5-HT6 receptors, exhibiting similar high affinity for both. en-journal.orgmedchemexpress.com In contrast, research has demonstrated that Ro 04-6790 does not bind to the mouse 5-HT6 receptor. doi.org This stark difference in ligand affinity is a crucial consideration, as many 5-HT6 antagonists that show cognitive-enhancing effects in rats have very little effect in mice. en-journal.org
Studies utilizing radioligand binding assays have quantified the affinity of Ro 04-6790 for human and rat receptors, revealing comparable pKi values of 7.35 and 7.26, respectively. medchemexpress.com The lack of affinity for the mouse receptor has been attributed to differences in the binding pocket, with site-directed mutagenesis studies pointing to a variance of two amino acids in a critical position as the underlying cause. doi.orgnih.gov This molecular difference underscores why findings from rat models using Ro 04-6790 cannot be directly extrapolated to mouse models. doi.org The similar pharmacological properties, density, and distribution of 5-HT6 receptors in rats and humans make them more comparable for translational studies with this compound. doi.org
| Species | Receptor Affinity (pKi) | Binding Characteristics | Reference |
|---|---|---|---|
| Human | 7.35 | High Affinity | medchemexpress.com |
| Rat | 7.26 | High Affinity | medchemexpress.com |
| Mouse | N/A | Does not bind | doi.org |
Translational Research Trajectories and Therapeutic Potential of Ro 04 6790 Dihydrochloride Preclinical Focus
Neuropsychiatric Applications
Alzheimer's Disease and Dementia-Related Cognitive Impairment
Preclinical investigations have consistently highlighted the potential of Ro 04-6790 in addressing the cognitive deficits characteristic of Alzheimer's disease and other forms of dementia. The compound has shown efficacy in animal models by reversing amnesia induced by memory-impairing drugs like scopolamine (B1681570) and dizocilpine (B47880). wikipedia.orgnih.gov
A significant focus of research has been on the compound's ability to modulate cholinergic and glutamatergic neurotransmission, systems known to be impaired in Alzheimer's disease. researchgate.net Studies have demonstrated that Ro 04-6790 can reverse cognitive deficits induced by cholinergic dysfunction. caymanchem.com For instance, it has been shown to counteract the memory impairment caused by scopolamine, a muscarinic antagonist. wikipedia.orgnih.gov
Table 1: Preclinical Studies of Ro 04-6790 in Models of Cognitive Impairment
| Model | Key Findings | Reference |
| Scopolamine-induced amnesia | Ro 04-6790 reversed memory deficits. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Dizocilpine (MK-801)-induced amnesia | Ro 04-6790 attenuated cognitive impairment. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Novel Object Recognition Task | Enhanced cognitive performance. | nih.gov |
| Autoshaping Task | Improved learning consolidation. nih.gov | nih.gov |
While the primary focus of preclinical studies has been on the symptomatic improvement of cognition, there is an emerging interest in the potential disease-modifying properties of 5-HT6 receptor antagonists like Ro 04-6790. The rationale is that by enhancing cognitive function, these compounds could facilitate shorter clinical trials for approval as cognitive enhancers, while longer-term studies could evaluate their impact on the underlying disease progression. nih.gov
A promising therapeutic strategy involves the combination of 5-HT6 receptor antagonists with existing Alzheimer's treatments, such as acetylcholinesterase inhibitors (AChEIs). Preclinical evidence suggests that this combination could have additive or synergistic effects on cognition. researchgate.netnih.gov The co-administration of a 5-HT6 antagonist with an AChEI has been shown to potentiate the increase in acetylcholine (B1216132) levels in key brain regions like the ventral hippocampus. researchgate.net This approach aims to enhance the modest benefits currently offered by AChEIs alone. nih.gov
Schizophrenia: Addressing Cognitive Deficits and Adjunctive Antipsychotic Action
Cognitive impairment is a core feature of schizophrenia and a significant predictor of functional outcome. nih.gov Preclinical models of schizophrenia, such as those induced by the NMDA receptor antagonist phencyclidine (PCP), have been instrumental in evaluating the therapeutic potential of compounds like Ro 04-6790. nih.govoup.com
Research has shown that Ro 04-6790 can reverse cognitive deficits in animal models relevant to schizophrenia. nih.gov For example, it has been found to ameliorate learning and memory impairments induced by the NMDA receptor antagonist MK-801. nih.gov The compound's ability to modulate multiple neurotransmitter systems, including glutamatergic and cholinergic pathways, is believed to contribute to these pro-cognitive effects. researchgate.netnih.gov
Furthermore, there is a rationale for using 5-HT6 receptor antagonists as an adjunctive therapy with existing antipsychotic medications. oup.com This approach aims to specifically target the cognitive symptoms of schizophrenia, which are often not adequately addressed by current treatments. nih.gov The combination of a 5-HT6 antagonist with a dopamine (B1211576) D2 antagonist has shown promise in preclinical studies. oup.com
Table 2: Preclinical Findings of Ro 04-6790 in Schizophrenia Models
| Model | Key Findings | Reference |
| MK-801-induced cognitive deficits | Ro 04-6790 reversed impairments in learning consolidation. nih.gov | nih.gov |
| Phencyclidine (PCP)-induced cognitive deficits | 5-HT6 antagonists showed efficacy in this model. oup.com | oup.com |
Exploration in Mood and Anxiety Disorders
The role of the 5-HT6 receptor in mood and anxiety disorders is also an area of active investigation. nih.govresearchgate.net Preclinical studies have explored the potential of 5-HT6 receptor ligands, including antagonists like Ro 04-6790, in animal models of depression and anxiety. nih.gov The rationale for this exploration is based on the known involvement of the serotonergic system in the pathophysiology of these disorders. nih.gov While the precise mechanisms are still being elucidated, it is thought that modulation of the 5-HT6 receptor could influence downstream signaling pathways involved in mood regulation. researchgate.net
Role in Seizure Disorders and Epileptogenesis
Intriguingly, preclinical evidence suggests a potential role for 5-HT6 receptor antagonists in seizure disorders. Studies have shown that Ro 04-6790 can produce a modest but significant elevation of the seizure threshold in the maximal electroshock seizure threshold (MEST) test in rats. nih.gov This anticonvulsant activity has also been observed with other selective 5-HT6 receptor antagonists. nih.gov These findings suggest that the 5-HT6 receptor may play a role in modulating neuronal excitability and could represent a novel target for the development of antiepileptic drugs. science.govresearchgate.net
Table of Compounds Mentioned
Potential in Metabolic Disorders
Ro 04-6790 dihydrochloride (B599025) has been a subject of preclinical research to investigate its potential in managing metabolic disorders, primarily due to its mechanism of action as a potent and selective 5-HT6 serotonin (B10506) receptor antagonist. wikipedia.org The distribution of these receptors in brain regions associated with appetite and body weight control, such as the hypothalamus, has made them a target for novel anti-obesity therapeutics. researchgate.netfrontiersin.org
Influence on Appetite and Body Weight Regulation
Preclinical studies in rodent models have demonstrated that the antagonism of the 5-HT6 receptor by compounds such as Ro 04-6790 can lead to a reduction in food intake and a subsequent decrease in body weight. researchgate.netmdpi.com Research has shown that Ro 04-6790 can induce a dose-related reduction in food consumption in rats. nih.gov
In one study, the administration of Ro 04-6790 to rats over a period of three days resulted in a noticeable reduction in body weight. nih.gov Further investigations have corroborated these findings, showing that several 5-HT6 receptor antagonists, including Ro 04-6790, significantly reduce both food intake and body weight in obese rodents. researchgate.netmdpi.comresearchgate.net The primary mechanism behind this effect is believed to be the enhancement of satiety. researchgate.netresearchgate.net
The following table summarizes the key findings from preclinical studies on the effects of Ro 04-6790 on appetite and body weight:
| Preclinical Model | Key Findings | Reference |
| Rats | Dose-related reduction in food consumption. | nih.gov |
| Rats | Reduction in body weight after 3 days of administration. | nih.gov |
| Obese Rodents | Significant reduction in food intake and body weight. | researchgate.netmdpi.comresearchgate.net |
Pharmacological Rationale for Novel Therapeutic Strategies
The pharmacological basis for exploring Ro 04-6790 dihydrochloride and other 5-HT6 receptor antagonists as potential treatments for metabolic disorders, particularly obesity, is centered on the role of the 5-HT6 receptor in the central nervous system's regulation of energy balance. researchgate.netdoi.org The 5-HT6 receptor is a G-protein coupled receptor expressed almost exclusively in the central nervous system. dtu.dk
Antagonism of the 5-HT6 receptor is the key mechanism driving the anti-obesity effects observed in preclinical models. researchgate.netmdpi.com By blocking this receptor, compounds like Ro 04-6790 are thought to modulate downstream signaling pathways that influence feeding behavior and satiety. nih.gov Evidence suggests that the hypophagic (appetite-reducing) effect of 5-HT6 receptor antagonists may involve the modulation of GABAergic neurotransmission. nih.govnih.gov For instance, Ro 04-6790 has been shown to attenuate the hyperphagic effects of a GABAA receptor agonist, suggesting an interaction between the serotonergic and GABAergic systems in the control of food intake. nih.govnih.gov
The selective nature of Ro 04-6790 for the 5-HT6 receptor with little to no affinity for other receptors presents a targeted approach for therapeutic intervention. wikipedia.org This selectivity is a crucial aspect of its pharmacological rationale, as it minimizes the potential for off-target effects that can be associated with less selective compounds. The development of selective 5-HT6 receptor antagonists was a significant step in validating this receptor as a potential drug target for various conditions, including cognitive disorders and obesity. dtu.dkref.ac.uk The consistent findings in preclinical studies that 5-HT6 receptor antagonists, including Ro 04-6790, reduce food intake and body weight provide a strong rationale for their continued investigation as a novel therapeutic strategy for obesity and related metabolic disorders. researchgate.netfrontiersin.orgresearchgate.net
Advanced Research Methodologies and Future Perspectives for Ro 04 6790 Dihydrochloride
In Vitro and Ex Vivo Research Techniques
In vitro and ex vivo studies form the foundational tier of research, allowing for a detailed examination of the compound's interaction with its molecular target, the 5-HT6 receptor.
Membrane binding assays are crucial for determining the affinity and selectivity of Ro 04-6790 for the 5-HT6 receptor. In these assays, membranes from cells expressing the human or rat 5-HT6 receptor are incubated with a radiolabeled ligand, such as [3H]-LSD or [125I]-SB-258585. nih.govnih.gov The ability of Ro 04-6790 to displace the radioligand provides a measure of its binding affinity, typically expressed as the pKi value. Studies have shown that Ro 04-6790 possesses a high affinity for both rat and human 5-HT6 receptors, with pKi values of 7.35 and 7.26, respectively. nih.gov Furthermore, these assays have demonstrated the compound's high selectivity, showing over 100-fold greater affinity for the 5-HT6 receptor compared to a wide range of other receptor binding sites. nih.gov
Receptor autoradiography complements binding assays by visualizing the distribution and density of 5-HT6 receptors in brain tissue. This technique has been employed to study changes in 5-HT6 receptor expression in relation to cognitive processes. For instance, autoradiographic studies have been used to investigate the effects of memory consolidation and amnesia on 5-HT6 receptor density in various brain regions of rats. researchgate.net
| Receptor Species | Radioligand | pKi (mean ± s.e.mean) |
|---|---|---|
| Rat 5-HT6 Receptor | [3H]-LSD | 7.35 ± 0.04 |
| Human 5-HT6 Receptor | [3H]-LSD | 7.26 ± 0.06 |
Cell-based functional assays are employed to determine the functional activity of Ro 04-6790 at the 5-HT6 receptor. Since the 5-HT6 receptor is positively coupled to adenylyl cyclase, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. In these assays, recombinant cell lines, such as HeLa or HEK-293 cells stably expressing the human 5-HT6 receptor, are utilized. nih.govacs.org
Studies have shown that Ro 04-6790, in itself, does not significantly alter basal cAMP levels, indicating it is not an agonist or an inverse agonist. nih.gov However, it acts as a competitive antagonist, effectively blocking the 5-HT-induced stimulation of cAMP production. nih.govnih.gov The potency of its antagonist activity is quantified by the pA2 value, which has been reported to be 6.75. nih.gov
| Cell Line | Assay | Activity | pA2 (mean ± s.e.mean) |
|---|---|---|---|
| HeLa cells (human 5-HT6 receptor) | cAMP accumulation | Competitive antagonist | 6.75 ± 0.07 |
In Vivo Experimental Paradigms
In vivo studies are essential for understanding the physiological and behavioral effects of Ro 04-6790 in a living organism. These paradigms provide insights into its potential as a cognitive enhancer and its influence on neurotransmitter systems.
A variety of behavioral models in rodents have been used to investigate the nootropic, or cognitive-enhancing, effects of Ro 04-6790. wikipedia.org These models are designed to assess different aspects of learning and memory. For example, Ro 04-6790 has been shown to improve retention in the Morris water maze task and reverse memory deficits induced by drugs like scopolamine (B1681570) and dizocilpine (B47880) in tasks such as the autoshaping task and novel object recognition. researchgate.netwikipedia.org
Furthermore, Ro 04-6790 has been observed to induce a specific behavioral syndrome in rats, characterized by stretching, yawning, and chewing. nih.gov This is similar to the behavior seen after treatment with antisense oligonucleotides that reduce 5-HT6 receptor expression, providing further evidence for its antagonist activity in vivo. nih.govnih.gov
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This method allows researchers to investigate how Ro 04-6790 modulates neurotransmitter systems that are crucial for cognition, such as the cholinergic and glutamatergic systems. It has been proposed that the cognitive-enhancing effects of 5-HT6 receptor antagonists may be mediated by an increase in central cholinergic and glutamatergic neuronal activity. nih.govacs.org
Electrophysiological studies provide a means to examine the effects of Ro 04-6790 on the electrical activity of neurons and neuronal circuits. These studies can reveal how the compound influences neuronal firing, synaptic transmission, and plasticity, which are the cellular mechanisms underlying learning and memory. While specific electrophysiological data for Ro 04-6790 is not extensively detailed in the provided context, this methodology is a critical component in the comprehensive evaluation of any neuroactive compound.
Computational and Structural Biology Approaches
The exploration of Ro 04-6790 dihydrochloride (B599025) and its interaction with the 5-HT6 serotonin (B10506) receptor has been significantly advanced by computational and structural biology techniques. These methods provide critical insights into the molecular-level interactions that govern the compound's binding affinity and selectivity, guiding the rational design of new therapeutic agents.
Molecular modeling has been instrumental in elucidating the binding mode of Ro 04-6790 at the 5-HT6 receptor. Docking studies have examined how antagonists, including Ro 04-6790, fit into the receptor's binding pocket. nih.gov These models have implicated several key amino acid residues in potential π-π stacking interactions with the ligand, including Phenylalanine-188 (Phe188), Tryptophan-281 (Trp281), Phenylalanine-284 (Phe284), and Phenylalanine-302 (Phe302) in the rat 5-HT6 receptor model. nih.gov
To complement these static models, short molecular dynamics simulations have been employed. nih.gov These simulations assess the stability of the predicted binding poses of ligands like Ro 04-6790 within the 5-HT6 receptor, ensuring that the computationally predicted interactions are not transient artifacts but rather represent a stable complex. nih.gov
Structure-activity relationship (SAR) studies have been crucial for understanding which chemical features of Ro 04-6790 are essential for its antagonist activity at the 5-HT6 receptor. if-pan.krakow.pl These studies involve synthesizing and testing a series of analogues to determine how specific structural modifications affect the compound's binding and function.
Initial research on 5-HT6 antagonists, including Ro 04-6790, suggested that an arylsulfonyl group was a critical component for binding and antagonist action. unc.edu However, further investigation revealed that this moiety is not strictly essential. unc.edu The fact that compounds like Ro 04-6790 bind with high affinity demonstrated that an intact indole (B1671886) nucleus, a common feature in many serotonin-related compounds, is also not a requirement for 5-HT6 receptor binding. unc.edu
| Structural Feature | Observation | Impact on Analogue Design | Reference |
|---|---|---|---|
| Arylsulfonyl Group | Initially considered critical, but later found not to be essential for binding or antagonist action. | Broadened the scope of possible chemical scaffolds for new antagonists. | unc.edu |
| Indole Nucleus | The high affinity of Ro 04-6790, which lacks an indole ring, showed it was not required for 5-HT6 receptor binding. | Allowed for the exploration of diverse, non-indole-based chemical structures. | unc.edu |
| Lipophilicity (log D) | Ro 04-6790 has a low log D (0.34), contributing to poor brain penetration. | Analogues were designed with higher log D values (2.0-3.5) to improve CNS penetration. | ethernet.edu.et |
| Basic Nitrogen Atoms | Ro 04-6790 possesses five basic nitrogen atoms; it is not definitively known which are crucial for binding. | Further investigation is needed to optimize the number and position of basic groups for ideal interaction. | unc.edu |
Development of Novel Research Probes and Radioligands (e.g., PET)
Ro 04-6790 has been described as a critical molecular probe for studying the 5-HT6 receptor. pubcompare.ai The development of selective ligands is essential for characterizing receptor function, and the creation of radiolabeled versions allows for direct measurement of receptor binding sites.
While Ro 04-6790 itself has been used extensively as a pharmacological tool, a close structural analogue, Ro 63-0563, was successfully radiolabeled with tritium (B154650) ([3H]) to create the first selective 5-HT6 receptor radioligand, [3H]Ro 63–0563. doi.orgresearchgate.net In characterization studies, Ro 04-6790 was used as a competitor to help define the pharmacological profile of this radioligand at both rat and human 5-HT6 receptors. doi.org
The broader field of 5-HT6 receptor research has advanced toward non-invasive imaging techniques. Although not a direct derivative of Ro 04-6790, the development of Positron Emission Tomography (PET) radiotracers like [11C]-GSK215083 marks a significant step forward. unav.edunih.gov These tools enable the visualization and study of 5-HT6 receptors in the living brain, a crucial advancement for clinical research. unav.edunih.goven-journal.org
Emerging Insights and Unexplored Avenues for Ro 04-6790 Dihydrochloride
Ongoing research continues to uncover the complex roles of the 5-HT6 receptor, often using Ro 04-6790 as a key pharmacological tool. Emerging insights suggest that the effects of 5-HT6 receptor antagonism are not limited to the serotonergic system but involve intricate cross-talk with other major neurotransmitter systems.
Studies have shown that Ro 04-6790 can modulate cholinergic and dopaminergic pathways. For instance, administration of Ro 04-6790 was found to moderately increase acetylcholine (B1216132) levels in the rat hippocampus. doi.org Furthermore, in striatal slice preparations, Ro 04-6790 was able to reduce the effect of serotonin on the phosphorylation of DARPP-32, a key signaling molecule in the dopamine (B1211576) system. nih.govpnas.org Other 5-HT6 antagonists have been shown to increase glutamatergic neurotransmission, suggesting this may be a class-wide effect relevant to the actions of Ro 04-6790. nih.govresearchgate.net
Several unexplored avenues for research on Ro 04-6790 and its analogues remain:
Improved Pharmacokinetics: A primary limitation of Ro 04-6790 is its poor penetration of the blood-brain barrier. nih.govethernet.edu.et A major future direction is the continued design of analogues with optimized lipophilicity and other properties to enhance CNS exposure.
Species Differences: A significant finding is that Ro 04-6790 does not bind to the mouse 5-HT6 receptor, which has different pharmacological properties from the rat and human receptors. doi.org This highlights the need for careful consideration of animal models in preclinical research and may warrant the development of species-specific research tools.
Metabolic Regulation: Studies have shown that Ro 04-6790 can reduce food consumption and body weight in rats, suggesting a role for the 5-HT6 receptor in appetite and metabolic regulation. nih.gov This presents a potential therapeutic avenue that is ripe for further investigation.
Anticonvulsant Properties: The observation that Ro 04-6790 and other 5-HT6 antagonists show anticonvulsant activity in certain animal models opens another potential area for future research and therapeutic development. nih.govnih.gov
Q & A
What is the primary mechanism of action of Ro 04-6790 dihydrochloride, and how does its selectivity for 5-HT6 receptors influence experimental design?
This compound is a potent and selective antagonist of 5-HT6 receptors in both humans and rats, as demonstrated by receptor binding assays and functional studies . Its high selectivity minimizes off-target effects, making it suitable for studies isolating 5-HT6 receptor contributions. Researchers should validate receptor specificity in their experimental models (e.g., using knockout models or co-administration with agonists) and employ dose-response curves (e.g., 1–10 mg/kg in rodents) to confirm target engagement.
How can conflicting behavioral outcomes with this compound, such as its lack of cognitive enhancement in trace conditioning tests, be methodologically addressed?
In a study using adult male Wistar rats, Ro 04-6790 (5–10 mg/kg i.p.) showed no improvement in trace conditioning or novel object recognition, contradicting earlier reports of cognitive enhancement . To resolve such discrepancies, researchers should:
- Vary experimental parameters : Adjust trace intervals (e.g., 3 vs. 30 seconds) or test paradigms (e.g., spatial vs. non-spatial tasks).
- Control for strain differences : Compare results across rat strains (e.g., Sprague-Dawley vs. Wistar).
- Optimize dosing : Explore higher doses or chronic administration while monitoring locomotor effects (e.g., reduced exploration at 10 mg/kg ).
What experimental strategies are recommended to validate Ro 04-6790’s efficacy in cross-species models, given its failure in Drosophila tumor screens?
Ro 04-6790 did not reduce tumor burden in a Drosophila Ras-driven tumor model, suggesting limited efficacy in non-mammalian systems . To assess cross-species relevance:
- Compare receptor homology : Verify 5-HT6 receptor conservation (sequence and function) between species.
- Use complementary assays : Pair in vivo models with in vitro systems (e.g., human neuronal cell lines) to confirm target engagement.
- Evaluate pharmacokinetics : Ensure adequate blood-brain barrier penetration and metabolic stability in the model organism.
How should researchers design studies to investigate Ro 04-6790’s role in nociception, given its use in spinal reflex studies?
Ro 04-6790 has been applied in spinal nociceptive reflex studies, implicating 5-HT6 receptors in pain modulation . Key methodological considerations include:
- Combination with other serotonergic agents : Co-administer with 5-HT1B/7 antagonists (e.g., SB 206553) to isolate 5-HT6-specific effects.
- Behavioral and electrophysiological endpoints : Measure both reflexive responses (e.g., tail-flick latency) and neuronal activity (e.g., dorsal horn recordings).
- Control for peripheral vs. central effects : Use intrathecal vs. systemic administration to distinguish mechanisms.
What analytical methods are critical for confirming Ro 04-6790’s purity and stability in preclinical studies?
While commercial sources (e.g., ≥98% purity ) provide basic quality control, researchers should:
- Perform HPLC-MS : Verify chemical identity and detect degradation products (e.g., under light or temperature stress).
- Monitor batch-to-batch variability : Request certificates of analysis (COA) for each lot.
- Validate storage conditions : Store at −20°C under nitrogen to prevent oxidation, as recommended for structurally similar compounds .
How can researchers reconcile Ro 04-6790’s inconsistent behavioral outcomes with its established receptor pharmacology?
Discrepancies between receptor activity (e.g., 5-HT6 antagonism ) and behavioral null results (e.g., no cognitive improvement ) may arise from:
- Context-dependent receptor modulation : Test Ro 04-6790 in stress-induced vs. baseline cognitive tasks.
- Temporal dynamics : Administer the compound at different circadian timepoints.
- Integration with transcriptomic data : Pair behavioral assays with RNA sequencing to identify downstream pathways unaffected by 5-HT6 blockade.
What are the best practices for incorporating Ro 04-6790 into combinatorial drug studies targeting neuropsychiatric disorders?
Given its role in serotonin signaling, Ro 04-6790 may synergize with agents like SSRIs or antipsychotics. Methodological recommendations include:
- Dose titration : Use isobolographic analysis to identify synergistic vs. additive effects.
- Behavioral phenotyping : Employ cross-species tasks (e.g., prepulse inhibition in rodents) to assess translational relevance.
- Safety profiling : Monitor for cardiovascular or metabolic side effects, particularly in chronic dosing regimens.
How can researchers address the lack of clinical validation for Ro 04-6790 in preclinical-to-clinical translation?
Despite robust preclinical data, clinical trials for 5-HT6 antagonists have shown mixed results. Strategies include:
- Biomarker development : Use PET ligands (e.g., [¹¹C]GSK215083) to confirm target engagement in humans.
- Patient stratification : Focus on subpopulations with genetic or epigenetic variations in 5-HT6 pathways.
- Combination therapies : Pair Ro 04-6790 with cognitive enhancers (e.g., cholinesterase inhibitors) to amplify efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
